molecular formula C10H9BrO2 B3055809 3-Bromo-6-methylchroman-4-one CAS No. 67064-52-2

3-Bromo-6-methylchroman-4-one

Cat. No.: B3055809
CAS No.: 67064-52-2
M. Wt: 241.08 g/mol
InChI Key: AONRMXMEAUTDBT-UHFFFAOYSA-N
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Description

3-Bromo-6-methylchroman-4-one is a chemical compound with the molecular formula C10H9BrO2. It belongs to the class of chromanones, which are oxygen-containing heterocycles. This compound is characterized by the presence of a bromine atom at the third position and a methyl group at the sixth position of the chroman-4-one framework. Chromanones are significant due to their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methylchroman-4-one typically involves the bromination of 6-methylchroman-4-one. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring of 6-methylchroman-4-one in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is carefully monitored to avoid over-bromination and to ensure the selective introduction of the bromine atom at the desired position.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of 3-bromo-6-methylchromanol. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium thiolate.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of 3-bromo-6-methylquinone.

    Reduction: Formation of 3-bromo-6-methylchromanol.

    Substitution: Formation of 3-methoxy-6-methylchroman-4-one.

Scientific Research Applications

3-Bromo-6-methylchroman-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development. It serves as a scaffold for designing new drugs with improved efficacy and safety profiles.

    Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 3-Bromo-6-methylchroman-4-one involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subject to ongoing research, and further studies are needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

    6-Methylchroman-4-one: Lacks the bromine atom at the third position, resulting in different chemical and biological properties.

    3-Bromo-4H-chromen-4-one: Similar structure but lacks the methyl group at the sixth position.

    3-Bromo-6-methylchromone: Similar structure but with a different arrangement of the oxygen atom in the ring.

Uniqueness: 3-Bromo-6-methylchroman-4-one is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and biological activity. The combination of these substituents allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-bromo-6-methyl-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-4,8H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONRMXMEAUTDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(C2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471404
Record name 3-BROMO-6-METHYLCHROMAN-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67064-52-2
Record name 3-BROMO-6-METHYLCHROMAN-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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